N-butyl-3,4-dimethylbenzamide is an organic compound characterized by the molecular formula . It belongs to the class of benzamides, where a butyl group and two methyl groups are substituted on the benzene ring. This compound is utilized in various fields, including chemistry, biology, and industry, due to its versatile properties and potential applications.
The compound is classified under organic compounds and specifically as an amide due to the presence of the amide functional group. It is derived from 3,4-dimethylbenzoic acid through a reaction with butylamine. The synthesis and properties of N-butyl-3,4-dimethylbenzamide have been documented in scientific literature and databases such as PubChem and BenchChem.
The synthesis of N-butyl-3,4-dimethylbenzamide typically involves several steps:
In industrial settings, the synthesis may be scaled up using continuous flow reactors for efficiency. The same basic steps are followed but may incorporate additional purification processes to meet stringent quality standards .
The molecular structure of N-butyl-3,4-dimethylbenzamide can be described by its InChI (International Chemical Identifier) and InChI Key:
InChI=1S/C13H19NO/c1-9(2)12(14)13(15)10-6-4-3-5-8(10)11(12)7/h3-5H,6-8H2,1-2H3,(H,14,15)
AZZSLWPBQSNECX-UHFFFAOYSA-N
The structure features a benzene ring with two methyl groups at the 3 and 4 positions and a butyl group attached to the nitrogen atom of the amide.
N-butyl-3,4-dimethylbenzamide can undergo several types of chemical reactions:
The major products from these reactions include:
N-butyl-3,4-dimethylbenzamide interacts with specific molecular targets such as enzymes or receptors within biological systems. Its structural characteristics allow it to modulate the activity of these targets, influencing various biochemical pathways. The precise mechanisms depend on the context of its application, which may include antimicrobial or therapeutic effects in medicinal chemistry .
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized to confirm its structure and purity.
N-butyl-3,4-dimethylbenzamide has diverse applications across various fields:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2